molecular formula C14H16O4 B3393810 Dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate CAS No. 51510-78-2

Dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate

Cat. No.: B3393810
CAS No.: 51510-78-2
M. Wt: 248.27 g/mol
InChI Key: YWRPARVPYFLULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate is an organic compound with the molecular formula C14H16O4. It is a derivative of naphthalene, characterized by the presence of two ester groups at the 2 and 3 positions and a tetrahydronaphthalene ring system. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or other catalytic agents that facilitate the desired reaction.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-naphthalenedicarboxylate
  • Dimethyl 1,4-cyclohexanedicarboxylate
  • Dimethyl phthalate

Uniqueness

Dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate is unique due to its tetrahydronaphthalene ring system, which imparts distinct chemical properties compared to other naphthalene derivatives. This structural feature allows for specific reactivity and applications that are not possible with other similar compounds.

Properties

IUPAC Name

dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-17-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14(16)18-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRPARVPYFLULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2CCCCC2=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701334279
Record name Dimethyl 5,6,7,8-tetrahydro-2,3-naphthalenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51510-78-2
Record name Dimethyl 5,6,7,8-tetrahydro-2,3-naphthalenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.